N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
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Overview
Description
N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides This compound features a furan ring substituted with a 4-methoxyphenyl group and a 2-chlorophenyl group attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The 4-methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond by reacting the substituted furan with 2-chlorophenylpropanoic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
- N-(2-chlorophenyl)-3-[5-(4-hydroxyphenyl)furan-2-yl]propanamide
- N-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]propanamide
Uniqueness
N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Properties
Molecular Formula |
C20H18ClNO3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18ClNO3/c1-24-15-8-6-14(7-9-15)19-12-10-16(25-19)11-13-20(23)22-18-5-3-2-4-17(18)21/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
GNIRDVJDLVHKCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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